4-Ethoxycarbonyl-2-fluorophenylisothiocyanate

Description

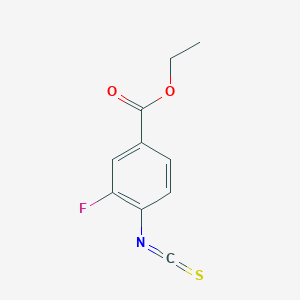

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-fluoro-4-isothiocyanatobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c1-2-14-10(13)7-3-4-9(12-6-15)8(11)5-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMLTUFHGQXIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N=C=S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethoxycarbonyl-2-fluorophenylisothiocyanate typically involves the reaction of primary amines with thiophosgene or other isothiocyanate precursors . The general synthetic route can be categorized into three types based on the starting materials and functional groups:

Type A: Derived from primary amines.

Type B: Derived from other nitrogen functional groups.

Type C: Derived from non-nitrogen groups.

Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

4-Ethoxycarbonyl-2-fluorophenylisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of thiourea derivatives and other substituted products.

Addition Reactions: It can react with compounds containing active hydrogen atoms, forming adducts.

Cyclization Reactions: Under specific conditions, it can undergo cyclization to form heterocyclic compounds.

The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

Biological Activities

4-Ethoxycarbonyl-2-fluorophenylisothiocyanate exhibits a range of biological properties that make it a candidate for further investigation in drug development. Some of the notable activities include:

- Antimicrobial Activity : Studies have shown that isothiocyanates, including derivatives like this compound, possess antimicrobial properties. They have been tested against various bacterial strains and fungi, demonstrating moderate to significant effectiveness in inhibiting microbial growth .

- Anticancer Potential : Isothiocyanates are known for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. This compound could be particularly useful in combination therapies with existing anticancer drugs to enhance efficacy .

- Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory activities, potentially making them suitable for treating inflammatory diseases .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

- Neurodegenerative Diseases : There is emerging evidence suggesting that isothiocyanates can modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help inhibit toxic protein aggregation associated with these conditions, offering a new avenue for treatment .

- Combination Therapies : The compound's ability to enhance the effects of conventional anticancer drugs makes it a candidate for combination therapies. This synergistic effect could lead to improved treatment outcomes in cancer patients .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of isothiocyanates in various experimental models:

- A study demonstrated that a related isothiocyanate significantly reduced tumor growth in xenograft models when used alongside standard chemotherapy agents, indicating its potential as an adjunct therapy in cancer treatment .

- Another investigation into the antimicrobial properties of isothiocyanates found that they could effectively inhibit biofilm formation by pathogenic bacteria, suggesting their use in treating infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonyl-2-fluorophenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the isothiocyanate group, which can form stable thiourea derivatives with amines and other nucleophiles.

Comparison with Similar Compounds

Key Observations :

- Replacing isothiocyanate with isocyanate (as in 4-Chloro-2-fluorophenyl isocyanate) increases electrophilicity due to the higher electronegativity of oxygen vs. sulfur, favoring reactions with amines and alcohols .

Reactivity Profiles

- This compound : Reacts preferentially with amines to form thioureas. The ethoxycarbonyl group stabilizes intermediates via resonance, while fluorine may direct electrophilic substitution to specific ring positions.

- 4-Fluorophenyl Isothiocyanate : Lacks steric hindrance, enabling faster reactions with nucleophiles like thiols and amines. Simpler structure reduces synthetic versatility compared to the target compound .

- 4-Chloro-2-fluorophenyl isocyanate : Higher reactivity toward nucleophiles (e.g., water, alcohols) due to the isocyanate group’s electrophilicity, necessitating stringent moisture control during handling .

Physicochemical Properties and Spectral Data

For isothiocyanates, IR typically shows strong absorption near 2050–2150 cm⁻¹ (N=C=S stretching).

Data Tables Summarizing Comparative Analysis

Table 2: Spectral Signatures (Inferred from Analogs)

| Compound | IR (N=C=S/O) | ¹H NMR (Key Signals) |

|---|---|---|

| This compound | ~2100 cm⁻¹ (N=C=S) | δ 1.3–1.5 (ethoxy CH₃) |

| 4-Fluorophenyl Isothiocyanate | ~2100 cm⁻¹ (N=C=S) | δ 7.2–7.6 (aryl H) |

| Ethyl 4-(2-fluorophenyl)butanoate | ~1700 cm⁻¹ (C=O) | δ 4.1 (ethoxy CH₂) |

Biological Activity

4-Ethoxycarbonyl-2-fluorophenylisothiocyanate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.25 g/mol. Its structure features an isothiocyanate functional group, which is often linked to various biological activities, particularly in cancer research.

Isothiocyanates, including this compound, are known to interact with biological nucleophiles. These interactions can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound's mechanism primarily involves:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that play a role in cancer cell growth.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and other apoptotic pathways.

- Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress within cells.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer effects. A study highlighted its efficacy in inhibiting the growth of several cancer cell lines, including:

The compound's ability to enhance the cytotoxic effects when combined with established anticancer drugs has also been documented, suggesting its potential as an adjuvant therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.

Case Studies

- Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Combination Therapy : A recent study investigated the combined effects of this compound with standard chemotherapy agents. Results indicated that the combination therapy led to enhanced apoptosis and reduced tumor size in xenograft models.

Q & A

Q. What are the common synthetic routes for 4-Ethoxycarbonyl-2-fluorophenylisothiocyanate, and what experimental conditions are critical for success?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 4-ethoxycarbonyl-2-fluoroaniline with thiophosgene or its derivatives in anhydrous dimethylformamide (DMF) under basic conditions (e.g., potassium hydroxide). Key parameters include maintaining an inert atmosphere (N₂/Ar) to prevent side reactions and controlling reaction temperatures (0–25°C) to optimize yield . Table 1 : Example Reaction Conditions

| Precursor | Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Ethoxycarbonyl-2-fluoroaniline | Thiophosgene | DMF | 0–5 | 65–75 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. Key markers include:

- ¹H NMR : Aromatic proton signals (δ 6.8–7.5 ppm) and ethoxy group protons (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂).

- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm and isothiocyanate (NCS) at ~130–135 ppm.

- IR : Strong absorption at ~2100–2150 cm⁻¹ (N=C=S stretching).

Mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (OSHA HCS guidelines classify similar isothiocyanates as low hazard but recommend caution) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts (e.g., thiourea derivatives) during synthesis?

- Methodological Answer : Byproduct formation often arises from hydrolysis of the isothiocyanate group. Mitigation strategies include:

- Solvent Selection : Use anhydrous DMF or dichloromethane to limit water ingress.

- Catalyst Screening : Evaluate bases like triethylamine or DBU for improved selectivity.

- Reaction Monitoring : Employ TLC or in-situ IR to track NCS group integrity.

Table 2 : Solvent Impact on Byproduct Formation

| Solvent | Water Content (ppm) | Thiourea Byproduct (%) |

|---|---|---|

| Anhydrous DMF | <50 | <5 |

| Wet DMF | >200 | 15–20 |

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) for this compound?

- Methodological Answer : Contradictions may arise from solvent polarity, temperature, or impurities. Steps include:

Repetition : Re-run spectra under identical conditions.

Cross-Validation : Compare with computational data (DFT calculations for ¹⁹F chemical shifts).

Impurity Analysis : Use HPLC-MS to identify trace contaminants (e.g., hydrolyzed products) .

Q. What strategies are effective for analyzing reaction mechanisms involving this compound in nucleophilic additions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to infer mechanism (e.g., SN2 vs. electrophilic attack).

- Isotopic Labeling : Use ¹³C-labeled isothiocyanate to track bond formation via NMR.

- Computational Modeling : Apply DFT (e.g., Gaussian) to model transition states and activation energies .

Q. How can researchers manage hazardous byproducts (e.g., HCN, SO₂) generated during degradation studies of this compound?

- Methodological Answer :

- Waste Neutralization : Treat acidic byproducts with calcium carbonate or NaOH solutions.

- Gas Scrubbers : Use alkaline traps (e.g., KOH solution) to absorb toxic gases.

- Documentation : Follow ECHA guidelines for labeling and disposing of fluorinated/organosulfur waste .

Data Contradiction & Reproducibility

Q. What steps ensure reproducibility when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Parameter Control : Maintain strict control over stirring rate, heating/cooling gradients, and reagent addition speed.

- Purification : Use column chromatography with standardized solvent systems (e.g., hexane/ethyl acetate gradients).

- Batch Analysis : Compare NMR and HPLC data across batches to detect variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.